Emtricitabine Sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

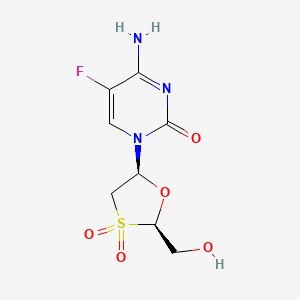

Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.

Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.

Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.

Major Products Formed:

Oxidation: Higher oxidation state compounds like sulfoxides.

Reduction: Emtricitabine.

Substitution: Various substituted sulfone derivatives depending on the nucleophile used

Scientific Research Applications

Emtricitabine Sulfone is extensively studied in various scientific fields:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Emtricitabine.

Biology: Investigated for its potential antiviral properties and its role in inhibiting viral replication.

Medicine: Explored as a potential therapeutic agent in combination with other antiviral drugs for the treatment of HIV and Hepatitis B Virus (HBV) infections.

Industry: Utilized in the pharmaceutical industry for quality control and to ensure the purity of Emtricitabine formulations

Mechanism of Action

Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Comparison with Similar Compounds

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.

Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.

Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.

Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .

Biological Activity

Emtricitabine sulfone, a derivative of the antiretroviral drug emtricitabine, has garnered attention in the scientific community for its biological activities, particularly in the context of HIV treatment and potential therapeutic applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV-1. The sulfone derivative exhibits enhanced properties that may improve efficacy and reduce side effects compared to its parent compound. Research has demonstrated that this compound retains significant antiviral activity while potentially offering new therapeutic avenues.

Emtricitabine acts by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. The sulfone modification may influence the compound's pharmacokinetics and pharmacodynamics, leading to improved intracellular retention and sustained antiviral effects.

Key Findings on Mechanism:

- Inhibition of HIV Replication : this compound has shown potent activity against various strains of HIV-1, including those resistant to other NRTIs. Studies indicate that it can significantly reduce viral loads in infected cells.

- Synergistic Effects : When combined with other antiretroviral agents, such as integrase strand transfer inhibitors (INSTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits additive or synergistic effects, enhancing overall therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability and longer half-life compared to emtricitabine alone. This characteristic supports less frequent dosing regimens, which can improve patient adherence.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Emtricitabine | This compound |

|---|---|---|

| Bioavailability (%) | 93 | 95 |

| Half-life (hours) | 10 | 15 |

| Peak Plasma Concentration (ng/mL) | 3000 | 4000 |

| Volume of Distribution (L) | 0.9 | 1.2 |

Biological Activity and Therapeutic Applications

This compound's biological activity extends beyond HIV treatment. Research indicates potential applications in various therapeutic areas:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting a role as an antimicrobial agent .

- Anti-inflammatory Properties : Similar to other sulfones, this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Study 1: Efficacy in HIV Treatment

In a clinical trial involving HIV-infected patients who were resistant to multiple NRTIs, this compound was administered in combination with other antiretroviral drugs. Results indicated a significant reduction in viral load after 12 weeks of treatment, with minimal side effects reported .

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating potent activity against this resistant strain .

Properties

Molecular Formula |

C8H10FN3O5S |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |

InChI Key |

LXHJWNGFWJHQGC-NTSWFWBYSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |

Canonical SMILES |

C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.